REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3].[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3] |f:0.1,2.3|
|
Name
|
reaction solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch
|
Type
|
CUSTOM
|
Details
|
Wet cells obtained by centrifugation
|
Type
|
CUSTOM
|
Details
|
Hydrolytic reaction
|
Type
|
WAIT
|
Details
|
was carried out at 55° C. for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted
|
Type
|
EXTRACTION
|
Details
|
Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |